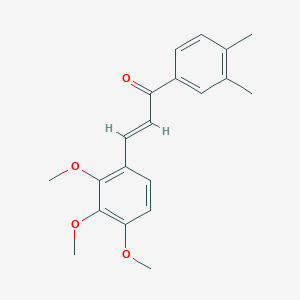

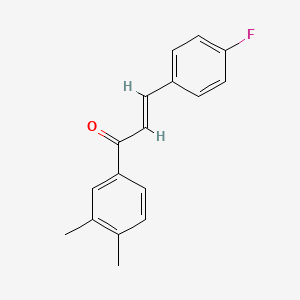

![molecular formula C12H15N3O2 B6359080 Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester CAS No. 1907298-01-4](/img/structure/B6359080.png)

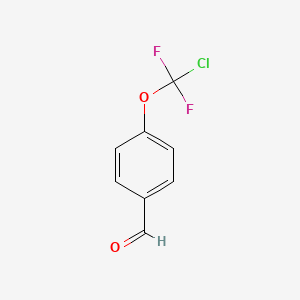

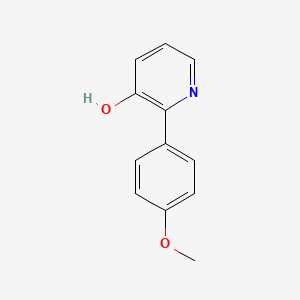

Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester” is a chemical compound with the CAS Number: 1907298-01-4 . It has a molecular weight of 233.27 and its IUPAC name is tert-butyl imidazo[1,2-a]pyridin-2-ylcarbamate . The compound is a white solid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods have an emphasis on the ecological impact and mechanistic aspects . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-8-15-7-5-4-6-10(15)13-9/h4-8H,1-3H3,(H,14,16) .

Chemical Reactions Analysis

The transformation of the compound goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 233.27 .

科学的研究の応用

Role in Medicinal Chemistry

Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester is closely related to imidazo[1,2-b]pyridazine and imidazopyridine derivatives, known for their diverse pharmacological activities. These compounds serve as crucial scaffolds in the development of new therapeutic agents. For instance, the imidazo[1,2-b]pyridazine scaffold has been identified as an important class of heterocyclic nucleus, providing a variety of bioactive molecules, including kinase inhibitors like ponatinib. The structural attributes of these compounds contribute significantly to their structure-activity relationships (SAR), offering a pathway for medicinal chemists to design novel derivatives with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Applications in Organic Synthesis

Imidazopyridines and related structures have been extensively studied for their role as intermediates in organic synthesis. The synthesis and chemistry of heterocyclic N-oxide derivatives, for example, highlight the versatility of imidazole and related moieties. These compounds are utilized as versatile synthetic intermediates due to their biological significance, demonstrating functionalities in metal complexes formation, catalysts design, and medicinal applications. Their utility spans across asymmetric catalysis, synthesis, and even drug development, showcasing the heterocyclic N-oxide motif's fundamental role in advancing organic chemistry and pharmacology (Li et al., 2019).

作用機序

Target of Action

It has been associated with anticancer activity , suggesting potential targets could be cancer-related proteins or pathways. It’s also mentioned in relation to cholinesterase enzyme inhibition , indicating potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission

Mode of Action

It’s suggested that it may act as a covalent inhibitor , forming a covalent bond with its target, which could result in the permanent inactivation of the target protein. This is a common mechanism of action for many anticancer drugs.

Biochemical Pathways

Given its potential role as an anticancer agent and a cholinesterase inhibitor , it could be inferred that it may affect pathways related to cell proliferation and neurotransmission, respectively.

Result of Action

The compound has been associated with anticancer activity , suggesting it may have a cytotoxic effect on cancer cells. Additionally, it has been linked to cholinesterase inhibition , which could result in increased acetylcholine levels in the synaptic cleft, affecting neurotransmission.

将来の方向性

The future directions in the research of imidazo[1,2-a]pyridines, including “Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester”, involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The focus is on eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

特性

IUPAC Name |

tert-butyl N-imidazo[1,2-a]pyridin-2-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-8-15-7-5-4-6-10(15)13-9/h4-8H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQCOVJVYYLOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。